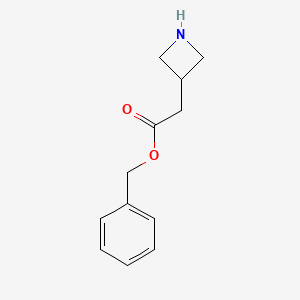

Benzyl 2-(azetidin-3-yl)acetate

Übersicht

Beschreibung

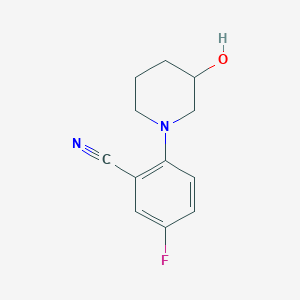

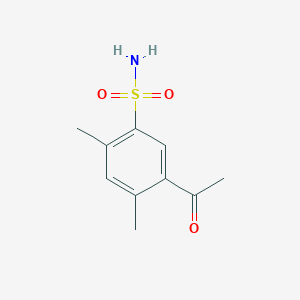

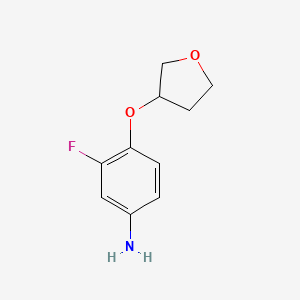

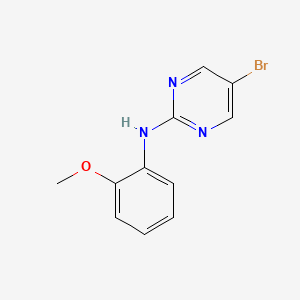

Benzyl 2-(azetidin-3-yl)acetate is an organic compound with the formula C12H15NO2. It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

The synthesis of Benzyl 2-(azetidin-3-yl)acetate and similar compounds often involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one .Molecular Structure Analysis

The molecular formula of Benzyl 2-(azetidin-3-yl)acetate is C12H15NO2. It contains an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzyl 2-(azetidin-3-yl)acetate include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . The Suzuki–Miyaura cross-coupling reaction is also used for the diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis

Benzyl 2-(azetidin-3-yl)acetate is likely to be a clear, colorless liquid under standard conditions . It is moderately soluble in water, but miscible in alcohol and other organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

- Synthesis of Azetidinones for Analgesic and Anti-inflammatory Activities : A study by Chhajed and Upasani (2016) reported the synthesis of novel azetidinones with potent analgesic and anti-inflammatory activities. These compounds were characterized and tested in mice and rats, with molecular docking simulations conducted to understand their binding modes and affinities (Chhajed & Upasani, 2016).

Crystal Structure Analysis

- Analysis of Azetidin-2-one Derivatives : Henkel, Krämer, and Jäger (1997) conducted studies on the crystal structure of azetidin-2-one derivatives. These studies provided insights into the molecular configuration and structural properties of these compounds (Henkel, Krämer, & Jäger, 1997a), (Henkel, Krämer, & Jäger, 1997b).

Synthesis for β-Lactamase Inhibitor Development

- Development of β-Lactamase Inhibitors : Research by Piens et al. (2016) focused on synthesizing azetidin-2-ones as potential leads for β-lactamase inhibitor development. This study highlighted the process of obtaining these compounds and their possible role in combating antibiotic resistance (Piens et al., 2016).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Potential : A study by Kumar et al. (2012) synthesized Schiff bases and azetidinones of 1-naphthol, examining their antibacterial and antifungal activities. Their research provides insights into the potential use of azetidin-2-one derivatives in antimicrobial applications (Kumar, Kumar, & Sati, 2012).

Reaction Mechanisms

- Investigation of Reaction Mechanisms : Bolognese et al. (1991) explored the reaction mechanisms in the formation of azetidin-2-ones, using NMR investigations to understand the influence of temperature and substituents on these mechanisms (Bolognese, Diurno, Mazzoni, & Giordano, 1991).

Photocyclization Reactions

- Photocyclization to Azetidin-3-ol Derivatives : Research by Pedrosa et al. (2005) demonstrated the diastereoselective photocyclization of perhydro-1,3-benzoxazines to azetidin-3-ol derivatives, a process important for synthesizing novel chemical structures (Pedrosa, Andrés, Nieto, & del Pozo, 2005).

Safety And Hazards

While specific safety data for Benzyl 2-(azetidin-3-yl)acetate is not available, similar compounds like Benzyl acetate require specific safety protocols. Exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

Eigenschaften

IUPAC Name |

benzyl 2-(azetidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(6-11-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFLRJZIVCAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(azetidin-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.